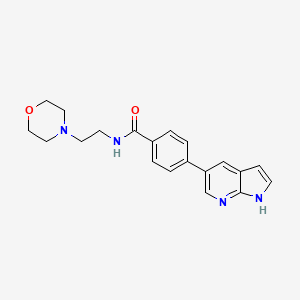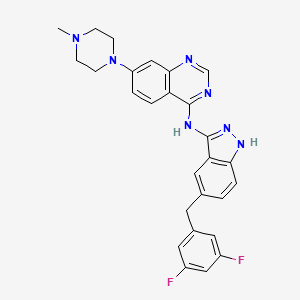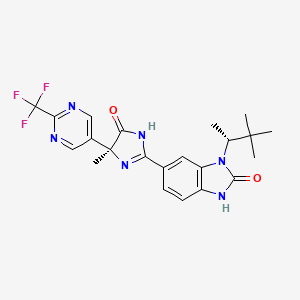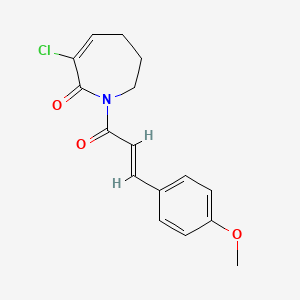
5-amino-3-(trifluoromethyl)-3H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-3-(trifluoromethyl)-3H-pyridin-2-one is a heterocyclic compound with a pyridine ring substituted with an amino group at the 5-position and a trifluoromethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(trifluoromethyl)pyridine with ammonia under specific conditions to introduce the amino group at the 5-position . Another approach involves the cyclization of appropriate precursors under controlled conditions to form the desired pyridine ring with the trifluoromethyl and amino substituents .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, specific solvents, and controlled temperatures to ensure efficient synthesis. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-3-(trifluoromethyl)-3H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
5-amino-3-(trifluoromethyl)-3H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-amino-3-(trifluoromethyl)-3H-pyridin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function. These interactions can modulate various biological pathways, making the compound a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-3-(trifluoromethyl)pyridin-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
5-amino-3-(trifluoromethyl)pyridin-2-amine: Similar structure but with an additional amino group.
5-amino-3-(trifluoromethyl)pyridin-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl group.
Uniqueness
5-amino-3-(trifluoromethyl)-3H-pyridin-2-one is unique due to the presence of both the trifluoromethyl and amino groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C6H5F3N2O |
|---|---|
Poids moléculaire |
178.11 g/mol |
Nom IUPAC |
5-amino-3-(trifluoromethyl)-3H-pyridin-2-one |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-3(10)2-11-5(4)12/h1-2,4H,10H2 |
Clé InChI |
VWIOTABIAKHYOM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=O)C1C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



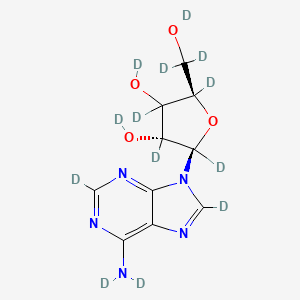
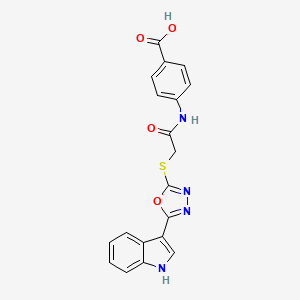

![2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate](/img/structure/B15135478.png)

